2-Chloro-4-hydrazinopyridine
Overview
Description
2-Chloro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a hydrazine group at the fourth position
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, a class of compounds to which 2-chloro-4-hydrazinopyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, particularly in the development of effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to plant growth and fungal development.
Pharmacokinetics
The compound’s molecular weight of 14358 may influence its bioavailability and pharmacokinetic properties.
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity , suggesting that this compound may have similar effects.
Action Environment
The compound’s storage temperature under -20°c in an inert atmosphere suggests that it may be sensitive to environmental conditions such as temperature and oxygen levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydrazinopyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, 2-chloropyridine can be reacted with hydrazine hydrate in a solvent such as ethanol, acetonitrile, or tetrahydrofuran at temperatures ranging from 0 to 150°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. This process may include steps such as chlorination, diazotization, and Sandmeyer reactions to prepare the necessary intermediates .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydrazinopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can participate in redox reactions.
Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-hydrazinopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antiulcer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the chlorine atom.
4-Hydrazinopyridine: Similar structure but lacks the chlorine atom at the second position.
2,4-Dihydrazinopyridine: Contains hydrazine groups at both the second and fourth positions.
Uniqueness: 2-Chloro-4-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQPRVUXPTFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610817 | |
Record name | 2-Chloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700811-29-6 | |
Record name | 2-Chloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.